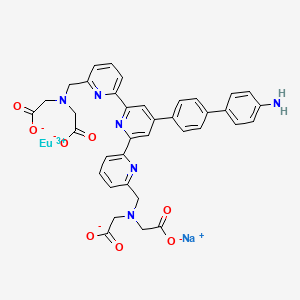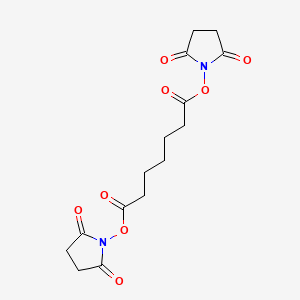
Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate
Descripción general
Descripción
“Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate” is a chemical compound with the molecular formula C15H18N2O8 . It is also known by other names such as “1,1’-[(1,7-Dioxo-1,7-heptanediyl)bis(oxy)]di(2,5-pyrrolidinedione)” and "Heptanedioic acid 1,7-bis(2,5-dioxo-1-pyrrolidinyl) ester" .
Synthesis Analysis
The synthesis of “Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate” involves the reaction of heptanedioic acid with l-hydroxypyrrolidine-2,5-dione in the presence of dicyclohexyl-carbodiimide (DCC). The reaction is stirred at room temperature for 18 hours. The product is then purified by flash chromatography .Molecular Structure Analysis
The molecular structure of “Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate” can be represented as C15H18N2O8. It has an average mass of 354.312 Da and a monoisotopic mass of 354.106323 Da .Physical And Chemical Properties Analysis
“Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate” has a density of 1.4±0.1 g/cm3, a boiling point of 504.3±60.0 °C at 760 mmHg, and a flash point of 258.8±32.9 °C. It has 10 hydrogen bond acceptors, 0 hydrogen bond donors, and 10 freely rotating bonds. Its polar surface area is 127 Å2 .Aplicaciones Científicas De Investigación
-
Protein-Protein Interaction Studies
- Summary of Application : Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate, also known as DSSO crosslinker, is used for studying protein-protein interactions . It is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker for analysis of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) .
- Methods of Application : DSSO possesses two N-hydroxysuccinimide (NHS) esters for targeting Lys, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide . The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation in tandem MS .
- Results or Outcomes : DSSO Crosslinker provides complementary data to thiol-reactive and acidic residue-targeting reagents and will find wide utility in the elucidation of PPIs, study of proteins that function as complexes, quantification of structural dynamics, and the quest for targeting “undruggable” protein targets .
-
Anticonvulsant Drug Development
- Summary of Application : A focused series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties have been discovered . These compounds showed broad-spectrum activity in widely accepted animal seizure models .
- Methods of Application : The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg) .
- Results or Outcomes : Compound 30 was also proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice . The most plausible mechanism of action of 30 involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
-
Chemical Synthesis
- Summary of Application : Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is a chemical compound with the molecular formula C15H18N2O8 . It is used in various chemical syntheses .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes of these syntheses can also vary widely, but the use of Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate can often enable the creation of complex chemical structures .
-
Production of Hybrid Compounds
- Summary of Application : Bis(2,5-dioxopyrrolidin-1-YL)-4-(azidomethyl)heptanedioate is a variant of Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate used in the production of hybrid compounds .
- Methods of Application : The specific methods of application can vary depending on the particular hybrid compound being synthesized .
- Results or Outcomes : The outcomes of these syntheses can also vary, but the use of Bis(2,5-dioxopyrrolidin-1-YL)-4-(azidomethyl)heptanedioate can often enable the creation of novel hybrid compounds .
-
Chemical Synthesis
- Summary of Application : Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is a chemical compound with the molecular formula C15H18N2O8 . It is used in various chemical syntheses .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes of these syntheses can also vary widely, but the use of Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate can often enable the creation of complex chemical structures .
-
Production of Hybrid Compounds
- Summary of Application : Bis(2,5-dioxopyrrolidin-1-YL)-4-(azidomethyl)heptanedioate is a variant of Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate used in the production of hybrid compounds .
- Methods of Application : The specific methods of application can vary depending on the particular hybrid compound being synthesized .
- Results or Outcomes : The outcomes of these syntheses can also vary, but the use of Bis(2,5-dioxopyrrolidin-1-YL)-4-(azidomethyl)heptanedioate can often enable the creation of novel hybrid compounds .
Safety And Hazards
Propiedades
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O8/c18-10-6-7-11(19)16(10)24-14(22)4-2-1-3-5-15(23)25-17-12(20)8-9-13(17)21/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJVONPJBWABIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545851 | |
| Record name | 1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate | |
CAS RN |
74648-14-9 | |
| Record name | 1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(N-succinimidyl) Pimelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



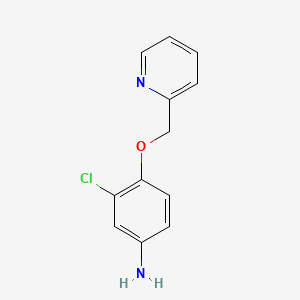
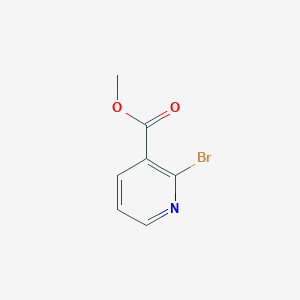
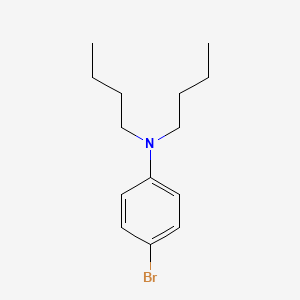
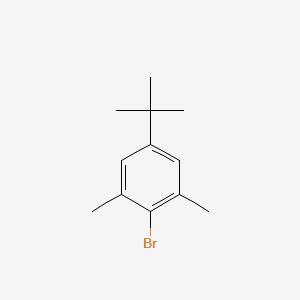
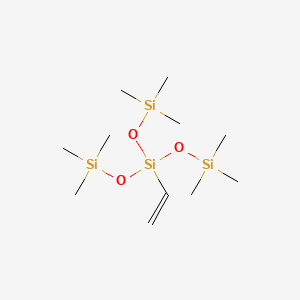
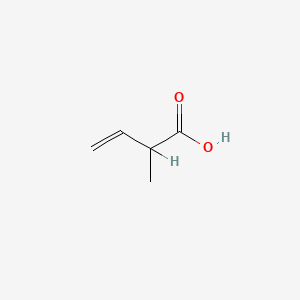
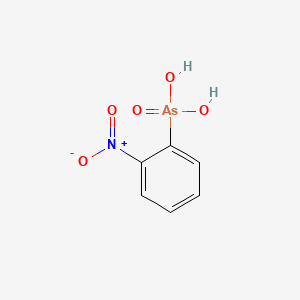

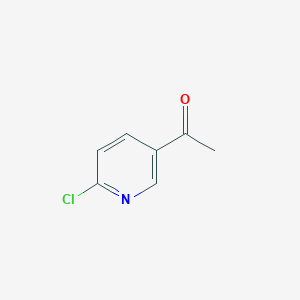

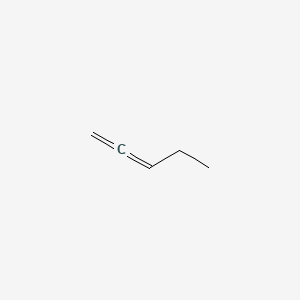
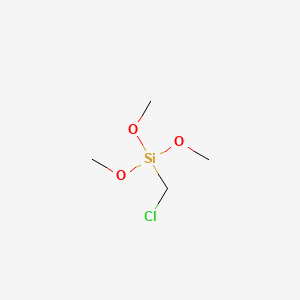
![5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene](/img/structure/B1661993.png)
